molecular formula C17H17ClF2N2 B5634879 1-(2-chlorophenyl)-4-(3,4-difluorobenzyl)piperazine

1-(2-chlorophenyl)-4-(3,4-difluorobenzyl)piperazine

Cat. No. B5634879
M. Wt: 322.8 g/mol
InChI Key: HSZUOVMIEPDZTI-UHFFFAOYSA-N
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Description

1-(2-chlorophenyl)-4-(3,4-difluorobenzyl)piperazine is a chemical compound utilized as a pharmaceutical intermediate. Its synthesis and properties are of interest in the field of organic chemistry and pharmaceutical research.

Synthesis Analysis

The synthesis of similar compounds like 1-(2,3-dichlorophenyl)piperazine involves a multi-step process including alkylation, acidulation, reduction of the nitro group, diazotization, substitution, and hydrolysis (Quan, 2006). Another synthesis approach combines anhydrous piperazine with 2,3-dichloro-bromobenzene through the Ullmann reaction (Li Ning-wei, 2006).

Molecular Structure Analysis

The molecular structure of related compounds like 1-(2,3-dichlorophenyl)piperazine is confirmed through techniques like IR and 1H-NMR, which help in elucidating the arrangement of atoms and functional groups (Li Ning-wei, 2005).

Chemical Reactions and Properties

The synthesis of derivatives like 1-(3-chlorophenyl)-4-(3-chloropropyl)piperazine involves reactions starting from basic chemicals like 3-chloroaniline, indicating the reactivity and versatility of piperazine-based compounds (Mai, 2005).

Physical Properties Analysis

Physical properties such as melting points, solubility, and crystal structure can be determined using X-ray crystallography and other analytical techniques, as demonstrated in studies of similar compounds (Chen et al., 2021).

Chemical Properties Analysis

The chemical properties, including reactivity, stability, and interactions with other molecules, can be inferred from the synthesis and structural analysis. Studies on similar compounds like 1-[bis(4-fluorophenyl)methyl]-4-(2,3,4-trimethoxybenzyl)piperazine provide insights into these aspects (Ohtaka et al., 1989).

properties

IUPAC Name

1-(2-chlorophenyl)-4-[(3,4-difluorophenyl)methyl]piperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17ClF2N2/c18-14-3-1-2-4-17(14)22-9-7-21(8-10-22)12-13-5-6-15(19)16(20)11-13/h1-6,11H,7-10,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSZUOVMIEPDZTI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=CC(=C(C=C2)F)F)C3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17ClF2N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-Chlorophenyl)-4-[(3,4-difluorophenyl)methyl]piperazine

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